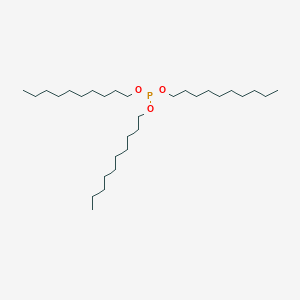

Tridecyl phosphite

Beschreibung

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry is a vast and dynamic field encompassing compounds containing a carbon-phosphorus bond. Phosphite esters, such as tridecyl phosphite, are a significant class within this field, characterized by a trivalent phosphorus atom bonded to oxygen atoms, which are in turn bonded to organic groups. These compounds serve as versatile building blocks and reagents in organic synthesis and find extensive use as ligands in coordination chemistry and homogeneous catalysis wikipedia.org. The properties of phosphite esters, including their reactivity and physical characteristics, can be tuned by varying the organic substituents attached to the oxygen atoms. This compound, with its long aliphatic tridecyl chains, exhibits distinct solubility and compatibility profiles compared to phosphites with shorter alkyl chains or aryl groups. This influences its behavior in different chemical environments and its efficacy in specific applications, such as acting as a stabilizer in various polymers smolecule.comalfa-chemistry.comenvironmentclearance.nic.insquarespace.comchemicalbook.comscribd.com.

Historical Development and Emerging Research Directions Pertaining to this compound

The historical development of this compound research is closely tied to its utility as a chemical additive, particularly in polymer stabilization. Early research focused on synthesizing phosphite esters and evaluating their effectiveness in preventing degradation in polymeric materials google.com. The stabilizing effect of phosphites in polymers like polyvinyl chloride, polyethylene, and polystyrene has been a key area of investigation smolecule.comsquarespace.comscribd.comgoogle.com. This historical application continues to be relevant, with ongoing research exploring optimized formulations and synergistic effects with other additives.

Emerging research directions for this compound and related phosphite derivatives extend beyond traditional stabilization. Investigations into the use of phosphite derivatives as additives in high-voltage lithium-ion batteries represent a newer avenue of research, focusing on their potential to enhance battery performance by forming a stable cathode electrolyte interphase researchgate.net. While not always specifically naming this compound, this research on related phosphite structures highlights the potential for exploring the electrochemical properties and applications of this compound. Furthermore, the broader study of phosphites as biostimulants in agriculture, although primarily focused on simpler phosphite forms, suggests potential interdisciplinary research trajectories that could, in principle, explore the effects of organophosphorus compounds like this compound on plant growth or interaction with soil microorganisms, provided appropriate research questions are posed within the boundaries of academic investigation researchgate.netinifap.gob.mx.

Academic Significance and Interdisciplinary Research Trajectories of this compound

The academic significance of this compound lies in its role as a representative long-chain alkyl phosphite ester, allowing for the study of how alkyl chain length influences the chemical and physical properties of this class of compounds. Research into its synthesis methods, reaction pathways (such as hydrolysis, oxidation, and transesterification), and spectroscopic characteristics contributes to fundamental knowledge in organic phosphorus chemistry wikipedia.orgsmolecule.comchemicalbook.comchemicalbook.com.

The interdisciplinary research trajectories involving this compound primarily bridge organic chemistry with materials science. Its application as a stabilizer in polymers necessitates research at the intersection of chemistry and polymer science to understand the mechanisms of degradation inhibition and the interaction of the phosphite with the polymer matrix and other additives smolecule.comalfa-chemistry.comenvironmentclearance.nic.insquarespace.comscribd.com. Studies on the physical properties of formulations containing this compound, such as thermal stability and compatibility, are crucial in materials science research. The emerging area of phosphite additives in battery technology involves chemistry, electrochemistry, and materials science to design and evaluate compounds for improved battery performance researchgate.net. While not extensively documented for this compound specifically, the broader research on phosphite derivatives in diverse applications underscores the potential for this compound to be explored in other interdisciplinary fields requiring organophosphorus compounds with specific lipophilic characteristics.

Here are some properties of Tris(tridecyl) phosphite (CAS 68610-62-8) based on available data:

| Property | Value | Source |

| Molecular Formula | C₃₉H₈₁O₃P | alfa-chemistry.comchemicalbook.com |

| Molecular Weight | 628 g/mol | alfa-chemistry.comchemicalbook.com |

| Physical State | Colorless transparent liquid | alfa-chemistry.com |

| Density | 0.89 g/mL at 25 °C | squarespace.comchemicalbook.com |

| Refractive Index | 1.4600-1.4650 at 20°C/D | squarespace.comchemicalbook.com |

Here are some reported applications of this compound, primarily referring to its use as a stabilizer:

| Application Area | Specific Use | Source |

| Plastics Industry | Stabilizer for PVC, polyethylene, polystyrene | smolecule.comsquarespace.com |

| Coatings | Enhances color stability and thermal resistance | smolecule.com |

| Polymers & Synthetic Rubber | Secondary antioxidant, improves color, processing, heat, and UV stability | scribd.com |

| Photocurable Compositions | Oxygen scavenger/reducing agent | google.com |

Eigenschaften

IUPAC Name |

tris-decyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H63O3P/c1-4-7-10-13-16-19-22-25-28-31-34(32-29-26-23-20-17-14-11-8-5-2)33-30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBLOZGVRHAYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOP(OCCCCCCCCCC)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H63O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863060 | |

| Record name | Phosphorous acid, tris(decyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2929-86-4 | |

| Record name | Tridecyl phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2929-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorous acid, tris(decyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002929864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous acid, tris(decyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorous acid, tris(decyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Pathways for Tridecyl Phosphite and Its Derivatives

Direct Esterification Approaches

Direct esterification involves the reaction of a phosphorus acid with an alcohol or phenol to form a phosphite ester. While the theoretical parent acid of trialkyl phosphites is the unobserved tautomer of phosphorous acid (H₃PO₃), the synthesis typically involves reactions that effectively achieve the replacement of hydroxyl groups with alkoxy groups from the alcohol. wikipedia.org

Phosphorous Acid and Alcohol/Phenol Condensation Routes

The direct condensation of phosphorous acid (HP(O)(OH)₂) with alcohols can, in principle, lead to phosphite esters. However, the more common and industrially relevant direct esterification approach for trialkyl phosphites often involves the reaction of phosphorus trichloride (PCl₃) with alcohols in the presence of a base to scavenge the generated hydrogen chloride. wikipedia.orggoogle.com

Another direct approach mentioned in the context of related phosphite synthesis is the reaction of finely divided white phosphorus with alkoxide ions in the presence of tetrachloromethane and excess alcohol. This method can yield trialkyl phosphites, with the yield being influenced by the stoichiometry of the alkoxide used. tandfonline.com

Role of Catalysis in Enhancing Esterification Efficiency

Catalysis plays a crucial role in improving the efficiency and yield of phosphite esterification reactions. Various catalysts have been explored, particularly in the context of transesterification reactions where one phosphite is converted to another by reaction with a different alcohol. Basic catalysts, such as sodium methylate, sodium decylate, sodium phenolate, or potassium cresylate, are known to catalyze the transesterification of triaryl phosphites with alcohols. google.com For instance, the transesterification of triphenyl phosphite with an alcohol using a sodium phenate catalyst has been shown to yield high purity phosphite esters. google.comgoogleapis.com

In the synthesis of phosphites from PCl₃ and alcohols, the presence of a base acts as an acid acceptor for the HCl generated, driving the reaction towards the formation of the trialkyl phosphite. Tertiary amines are commonly used for this purpose. wikipedia.orggoogle.com

Optimization of Key Reaction Parameters in Direct Synthesis

Optimizing reaction parameters is essential for achieving high yields and purity in phosphite synthesis. Factors such as temperature, solvent, reaction time, and the type and amount of catalyst or base are critical.

Research into the synthesis of related phosphites, such as triphenyl phosphites from phenols and PCl₃, has demonstrated the impact of these parameters. For example, the reaction temperature influences the reaction rate and yield, with higher temperatures generally being beneficial up to a certain point, beyond which volatility of reactants like PCl₃ can decrease the yield. acs.orgacs.org The choice of solvent can also significantly affect the reaction outcome and the ease of byproduct removal. acs.orgacs.org The molar ratio of reactants and the amount of base are also key factors in minimizing byproduct formation and maximizing the yield of the desired trialkyl phosphite. acs.orgacs.orgnih.gov

In transesterification reactions, the removal of the byproduct alcohol can drive the equilibrium towards the desired product. wikipedia.org

Phosphorus Trichloride-Mediated Synthesis of Tridecyl Phosphite

The reaction of phosphorus trichloride (PCl₃) with alcohols is a widely utilized method for synthesizing phosphite esters, including this compound. smolecule.comwikipedia.orggoogle.com This method involves the stepwise replacement of chlorine atoms in PCl₃ by alkoxy groups from the alcohol.

Alkylation/Arylation of Phosphorus Trichloride Precursors

The synthesis of trialkyl phosphites from PCl₃ and alcohols typically involves the reaction of three equivalents of the alcohol with one equivalent of PCl₃. In the presence of a proton acceptor, such as a tertiary amine, the reaction yields the trialkyl phosphite and the amine hydrochloride salt. wikipedia.orggoogle.com

The general reaction can be represented as:

PCl₃ + 3 ROH + 3 R'₃N → P(OR)₃ + 3 R'₃NHCl

where R represents the alkyl group (tridecyl in the case of this compound) and R'₃N is a tertiary amine base.

For the synthesis of this compound, tridecyl alcohol reacts with phosphorus trichloride. smolecule.com This reaction is typically carried out under controlled conditions. smolecule.com

Strategies for Managing Byproduct Formation

A significant challenge in the PCl₃-mediated synthesis of alkyl phosphites is the management of byproduct formation, particularly hydrogen chloride. The presence of HCl can lead to undesirable side reactions, such as the dealkylation of the phosphite ester to form dialkyl phosphites and alkyl chlorides. wikipedia.orgorgsyn.org

To mitigate this, the reaction is commonly conducted in the presence of an acid-binding agent, such as a tertiary amine. wikipedia.orggoogle.com The amine reacts with the generated HCl to form a salt, which can then be separated from the desired phosphite product. wikipedia.orgorgsyn.org The choice of amine can influence the ease of separation of the amine hydrochloride byproduct. orgsyn.org

Careful control of reaction conditions, including temperature and the rate of addition of reactants, is also crucial to minimize side reactions and maximize the yield of the trialkyl phosphite. orgsyn.org Insufficient mixing, for example, can lead to localized high concentrations of HCl and increased byproduct formation. orgsyn.org Purification techniques such as distillation are often employed to isolate the pure this compound from the reaction mixture and remove any remaining byproducts. smolecule.comvinuthana.com

Transesterification Processes for this compound Production

Transesterification is a widely employed method for synthesizing trialkyl phosphites, including this compound. This process typically involves the reaction of a phosphite ester with an alcohol, leading to the exchange of alkoxy groups. For the synthesis of this compound, the transesterification of triaryl phosphites with tridecyl alcohol is a common approach.

Alkyl Alcohol Exchange Reactions with Triaryl Phosphites

The reaction of a triaryl phosphite, such as triphenyl phosphite, with a monohydroxy aliphatic alcohol, specifically tridecyl alcohol (or isotridecyl alcohol), is a key method for preparing trialkyl phosphites like this compound. This alkyl alcohol exchange reaction is a type of transesterification. The reaction is often carried out by heating the mixture of the triaryl phosphite and the alcohol. wikipedia.orggoogle.com A typical molar ratio involves approximately three moles of the alcohol per mole of the triaryl phosphite. google.comgoogle.com

The process is driven towards the formation of the trialkyl phosphite by the continuous removal of the liberated aryl alcohol (e.g., phenol) through distillation, taking advantage of the significant difference in boiling points between the product phosphite and the aryl alcohol. google.comjustia.comgoogle.comgoogleapis.com

The general reaction can be represented as:

P(OAr)₃ + 3 ROH ⇌ P(OR)₃ + 3 ArOH

Where Ar represents an aryl group (e.g., phenyl) and R represents a tridecyl or isotridecyl group.

Evaluation of Catalytic Systems in Transesterification

The transesterification reaction between triaryl phosphites and alcohols is often catalyzed to increase reaction rates and improve yields. Basic catalysts are known to be effective in promoting this alcohol exchange. google.com Examples of suitable catalysts include metal alcoholates and metal phenolates. google.com

Research has evaluated different catalytic systems for the transesterification of triaryl phosphites with alcohols. For instance, using sodium phenate as a catalyst in the reaction of triphenyl phosphite with an alcohol has been shown to yield a high-purity phenol distillate. justia.com Compared to catalysts like sodium methylate, sodium phenate can result in fewer catalyst-related impurities in the phenol distillate and the final phosphite ester product. justia.com Strong bases capable of achieving a pH of at least 11 in a 0.1 N solution are generally considered effective catalysts for this type of transesterification. google.comgoogleapis.com

Data comparing the effectiveness and purity outcomes with different catalysts can be crucial in selecting the optimal system for this compound production.

Advanced Synthetic Strategies and Novel Approaches for this compound Derivatives

Beyond conventional transesterification, advanced synthetic strategies and novel approaches are explored for the synthesis of phosphite derivatives, including potential applications for this compound or related phosphite ligands.

Solid-Phase Synthesis Techniques for Phosphite Ligands

Solid-phase synthesis techniques, where a molecule is built step-by-step while attached to a solid support, are widely used in the synthesis of complex molecules, notably in oligonucleotide synthesis. umich.eduatdbio.com While specific examples of this compound synthesis on a solid phase are not commonly reported in general literature, the principles of solid-phase synthesis are applicable to the creation of phosphite-containing structures and ligands.

In solid-phase oligonucleotide synthesis utilizing phosphite triester chemistry, phosphite linkages are formed between nucleotide monomers attached to a solid support. umich.eduatdbio.com These trivalent phosphite triesters are typically unstable and are subsequently oxidized to the more stable pentavalent phosphotriesters. umich.eduatdbio.com The concept of attaching small-molecule ligands, which could potentially include phosphite derivatives, to oligonucleotides via solid-phase methods has also been explored. mdpi.com

Applying solid-phase techniques to synthesize phosphite ligands or derivatives could offer advantages in purification and the creation of combinatorial libraries, although specific methodologies for complex alkyl phosphites like this compound on solid supports would require dedicated research and development.

Solvent-Free and Environmentally Conscious Methodologies

There is a growing interest in developing solvent-free and environmentally conscious synthetic methodologies to reduce the environmental impact of chemical production. Solvent-free reactions can offer benefits such as eliminating the cost and hazards associated with solvents, simplifying workup procedures, and potentially leading to higher yields and shorter reaction times. ijrap.net

For the synthesis of trialkyl phosphites, including higher alkyl phosphites, solvent-free conditions are being investigated. One reported process for preparing trialkyl phosphites involves reacting a trialkyl phosphite with an alkanol in the absence of a catalyst and/or a solvent. This approach is claimed to be eco-friendly and can result in higher yields compared to conventional processes that use catalysts and/or solvents. google.com

Chemical Reactivity and Mechanistic Investigations of Tridecyl Phosphite

Oxidative Transformations and Radical Scavenging Mechanisms

Tridecyl phosphite functions as a secondary antioxidant, primarily by reacting with peroxy radicals and hydroperoxides formed during the oxidative degradation of polymers. smolecule.com This process involves the conversion of the trivalent phosphorus in this compound to pentavalent phosphorus, typically in the form of phosphate esters.

Conversion of this compound to Phosphate Esters

The oxidation of phosphite esters, including this compound, to their corresponding phosphate esters is a well-known reaction. This transformation can occur through various pathways, including reaction with oxygen or peroxides. google.com The general reaction involves the insertion of an oxygen atom into the phosphorus-oxygen bond.

One method for the preparation of phosphate esters is the oxidation of phosphite esters with air or oxygen. google.com Early studies demonstrated the oxidation of triethyl phosphite to triethyl phosphate by passing air through the phosphite over an extended period. google.com The presence of catalysts, such as organic peroxides, can significantly accelerate this oxidation process. google.com For instance, dibenzoyl peroxide and cumene hydroperoxide have been shown to catalyze the oxidation of phosphite esters to phosphate esters under elevated temperatures with oxygen or air bubbling. google.com

The conversion can be monitored by analytical methods such as iodometric titration to determine the amount of unreacted phosphite and infrared spectroscopy to confirm the formation of the phosphate ester and the absence of hydrolysis byproducts. google.com

Hydroperoxide Decomposition Pathways

A key aspect of this compound's role as a stabilizer is its ability to decompose hydroperoxides into non-radical, stable products. smolecule.comcnrs.fr This non-radical decomposition pathway is crucial for inhibiting the chain reactions that drive oxidative degradation in polymers. cnrs.fr Trivalent phosphorus compounds are known to be effective in decomposing hydroperoxides. cnrs.frwikipedia.org

The reaction between phosphites and hydroperoxides typically leads to the formation of phosphate esters and alcohols. While specific detailed pathways for this compound were not extensively detailed in the search results, studies on other phosphites provide insight. For example, the reduction/deoxygenation of hydroperoxides to alcohols can be effected using phosphites like triethyl phosphite. wikipedia.org This reaction involves the phosphite accepting an oxygen atom from the hydroperoxide.

The efficiency of hydroperoxide decomposition by phosphites can be influenced by the steric and electronic properties of the organic substituents. cnrs.fr Aliphatic phosphites and phosphonites generally react faster with hydroperoxides than aromatic phosphites. cnrs.fr Increasing steric hindrance around the phosphorus center can diminish the hydroperoxide decomposing ability. cnrs.fr

Hydrolytic Degradation Mechanisms of this compound

Phosphite esters are susceptible to hydrolysis in the presence of moisture, leading to the formation of acidic phosphorus-containing compounds and alcohols. google.commdpi.com This hydrolytic degradation can negatively impact the performance of this compound as a stabilizer.

Factors Influencing the Hydrolysis Stability of this compound

The hydrolysis of phosphites can occur under acidic, basic, and neutral conditions. winona.edu Studies suggest that acidic and basic conditions are generally more favorable for the hydrolysis of phosphites compared to neutral conditions. winona.edu The presence of water is a primary factor driving hydrolysis. google.com

The hydrolytic stability of phosphite esters is a significant concern in applications where moisture is present, such as in polymer processing or in lubricant formulations. google.commdpi.com The acidic products formed during hydrolysis can autocatalyze further decomposition of the phosphite. mdpi.com

The chemical structure of the phosphite ester also plays a role in its hydrolysis stability. mdpi.com Electron-donating or electron-withdrawing properties of the organic substituents can influence the Lewis basicity of the phosphorus and oxygen atoms, thereby affecting the rate of hydrolysis. mdpi.com

Structural Modification Effects on Hydrolysis Kinetics

Structural modifications to phosphite esters can impact their resistance to hydrolysis. The introduction of bulky substituents, particularly in the ortho-positions of aryl phosphites, has been shown to enhance hydrolytic stability through kinetic inhibition. mdpi.com Studies comparing the hydrolysis rates of different phosphite structures have demonstrated that phosphites with bulky groups like tert-butyl in the ortho-positions exhibit significantly higher stability compared to unsubstituted structures. mdpi.com

While specific data on the structural modification effects on the hydrolysis kinetics of this compound (which contains aliphatic tridecyl chains) were not found, general principles from studies on other phosphites suggest that the nature and steric bulk of the alkyl or aryl groups attached to the phosphorus atom are critical factors influencing the rate of hydrolytic degradation. The long alkyl chains in this compound likely contribute to its hydrophobic character, which could influence its interaction with water and thus its hydrolysis rate compared to phosphites with shorter or more polar substituents.

Electrophilic Reactions of this compound and Related Esters

Trialkyl phosphites engage in several important reactions with electrophilic reagents. Two prominent examples are the Michaelis-Arbuzov rearrangement and the Perkow reaction.

Michaelis-Arbuzov Rearrangements and Phosphonate Formation

The Michaelis-Arbuzov reaction is a fundamental transformation in organophosphorus chemistry that converts a trivalent phosphorus ester into a pentavalent phosphorus species, typically a phosphonate, phosphinate, or phosphine oxide. nih.govwikipedia.orgchemeurope.com In the case of trialkyl phosphites like this compound, the reaction with an alkyl halide yields a dialkyl alkylphosphonate. nih.govwikipedia.orgchemeurope.comchem-station.com

The classical Michaelis-Arbuzov mechanism is initiated by an SN2 attack of the nucleophilic phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide. nih.govwikipedia.orgchemeurope.com This step generates a highly unstable quasiphosphonium intermediate. nih.govwikipedia.org The displaced halide anion then acts as a nucleophile, attacking one of the alkyl groups attached to the oxygen atoms of the phosphonium intermediate via a second SN2 reaction. nih.govwikipedia.orgchemeurope.com This dealkylation step liberates an alkyl halide and forms the stable pentavalent phosphonate product. nih.govwikipedia.orgchemeurope.com

The reactivity of the alkyl halide in the Michaelis-Arbuzov reaction generally follows the order RCOX > RCH₂X > RR'CHX >> RR'R"CX, and for halogens, RI > RBr > RCl. chemeurope.com While the primary mechanism involves SN2 displacement, there is evidence for an SN1-type mechanism in reactions involving tertiary alkyl halides or in the synthesis of neopentyl halides, which are typically unreactive towards SN2 reactions. wikipedia.org

Deviations from the classical mechanism and new modifications have expanded the scope of the Michaelis-Arbuzov reaction, including the use of Lewis acid catalysts, green chemistry approaches, and techniques like ultrasound, microwave irradiation, and photochemistry. nih.gov

Perkow Reaction Pathways Involving this compound

The Perkow reaction is a competing reaction pathway that can occur when trialkyl phosphites react with α-halocarbonyl compounds, particularly α-bromo- and α-chloroketones. wikipedia.orgchemeurope.comchem-station.comwikipedia.orgchemeurope.com Instead of forming a β-keto phosphonate as in the Michaelis-Arbuzov reaction, the Perkow reaction yields a dialkyl vinyl phosphate and an alkyl halide. chem-station.comwikipedia.orgchemeurope.com For α-iodoketones, the Michaelis-Arbuzov product is typically favored. nih.govchemeurope.com

The mechanism of the Perkow reaction involves the nucleophilic addition of the phosphite to the carbonyl carbon of the α-halocarbonyl compound, forming a zwitterionic intermediate. wikipedia.orgchemeurope.com This intermediate then rearranges, eliminating the halide and forming a cationic species. wikipedia.org A second nucleophilic displacement occurs where the halide anion attacks an alkyl group on the phosphorus, leading to the formation of the enol phosphate (vinyl phosphate) and an alkyl halide. wikipedia.orgchemeurope.com

The outcome of the reaction between a trialkyl phosphite and an α-halocarbonyl compound can be influenced by factors such as the nature of the halogen and substituents on the carbonyl compound. nih.govchemeurope.com The Perkow reaction is sometimes considered a side reaction to the Michaelis-Arbuzov reaction when the reactants are α-haloketones. wikipedia.orgchemeurope.com

Reductive Chemistry and Deoxygenation Applications

Trialkyl phosphites, including related phosphite esters, can also participate in reductive transformations, particularly in deoxygenation reactions. The phosphorus(III) center can act as a reducing agent, being oxidized to phosphorus(V) in the process.

While specific detailed research findings on the deoxygenation applications of this compound were not extensively found in the search results, the reductive capabilities of trialkyl phosphites in general are documented. For instance, triethyl phosphite has been shown to effect the reduction/deoxygenation of hydroperoxides to alcohols. wikipedia.org This reductive step can be utilized in processes like carbonyl α-hydroxylation, where an α-hydroperoxide intermediate is reduced by the phosphite. wikipedia.org

Trialkyl phosphites have also been employed in the deoxygenation of other functional groups. For example, trialkyl phosphites have been used for the deoxygenation of 1,2,3-triazine 1-oxides to synthesize 1,2,3-triazine derivatives. nih.gov In this reaction, the phosphite is oxidized to its corresponding phosphate. nih.gov

The ability of phosphites to react with oxidized species is related to the susceptibility of the phosphorus(III) to electrophilic attack, such as from highly oxidized oxygen centers. osti.gov This property underlies their use in certain deoxygenation processes.

Advanced Research Applications in Materials Science and Engineering

Polymer Stabilization Mechanisms and Efficacy

Tridecyl phosphite acts as a secondary antioxidant in polymer systems. Its primary mechanism involves the decomposition of hydroperoxide intermediates formed during the oxidation process vinatiorganics.comamfine.com. By reacting with these hydroperoxides, this compound helps to break the degradation chain reactions, thereby preventing further deterioration of the polymer structure smolecule.comvinatiorganics.com. This function is particularly effective at high temperatures encountered during melt processing amfine.com.

Phosphite antioxidants, including this compound, are generally insoluble in water but soluble in various organic solvents, making them compatible with a wide range of polymers vinatiorganics.com. They exhibit good heat stability and low volatility, contributing to long-lasting protection against oxidative degradation vinatiorganics.com.

Thermal Stabilization in Polymeric Systems

Thermal degradation is a significant challenge in polymer processing and application, leading to changes in molecular weight, discoloration, and loss of mechanical properties uomustansiriyah.edu.iq. This compound contributes to the thermal stability of polymers by decomposing hydroperoxides, which are key initiators of thermal degradation amfine.com.

High-Temperature Stabilization of Polymeric Materials

This compound is particularly effective as a processing stabilizer at high temperatures, such as those encountered during extrusion and injection molding deltachem.netamfine.com. It helps to maintain color stability and thermal resistance in polymers like PVC, polyethylene, ABS, PET, and polyurethanes under these conditions smolecule.comupl-ltd.com. Studies have shown that it remains active at processing temperatures above 180°C, preventing yellowing and the degradation of mechanical properties deltachem.net.

Interactions with Co-stabilizers and Metal Soaps in Polymer Formulations

Research indicates that the stabilizing effect of epoxy compounds in PVC can be significantly improved when used in combination with phosphite pvcchemical.com. Blends of phenolic antioxidants and phosphites, used in different ratios, can provide optimal performance depending on the polymer type and processing conditions tappi.org.

Mitigation of Oxidative Degradation in Polymers

Oxidative degradation, initiated by free radicals and peroxides, leads to chain scission, crosslinking, and deterioration of polymer properties uomustansiriyah.edu.iq. This compound acts as an antioxidant by capturing free radicals and decomposing peroxides, effectively delaying the oxidative degradation of materials and extending their service life smolecule.comdeltachem.netvinatiorganics.com. This mechanism is crucial for preventing the loss of strength, malleability, appearance, and color in polymers exposed to heat, light, or oxygen uomustansiriyah.edu.iqwikipedia.org.

Influence on Polymer Processing Characteristics and Long-term Performance

The inclusion of this compound in polymer formulations positively influences processing characteristics and long-term performance. As a processing stabilizer, it helps to minimize changes in melt viscosity and reduce discoloration during high-temperature processing operations amfine.com. This is particularly important for maintaining the uniformity of the polymer's flow rate google.com.

While phosphites are highly effective for melt processing stability and color maintenance, their contribution to long-term thermal stability is often discussed in the context of synergistic systems with primary antioxidants like hindered phenols amfine.comgoogle.com. Phenolic antioxidants provide long-term thermal stability by scavenging oxygen-centered radicals, while phosphites decompose hydroperoxides formed during processing tappi.org. The combination provides a more robust stabilization system for both processing and long-term use amfine.com.

The compatibility of this compound with oily systems, such as plasticized PVC, due to its hydrophobic long-chain structure, helps prevent issues like precipitation deltachem.net. This compatibility is important for achieving optimal performance and avoiding defects in the final product tappi.org.

Here is a summary of some research findings related to this compound and similar phosphite stabilizers:

| Stabilizer Type | Key Function(s) | Synergistic Partners | Applications | Notes | Source |

| This compound | Heat and color stabilizer, antioxidant | Metal soaps (Ca/Zn), epoxy compounds, phenolic antioxidants | PVC, polyethylene, ABS, PET, polyurethanes, lubricants | Effective in high-temperature processing, decomposes hydroperoxides, captures free radicals. | smolecule.comdeltachem.netvinatiorganics.comamfine.compvcchemical.com |

| Tris(tridecyl) Phosphite | Heat stabilizer, antioxidant, friction reducer | Mixed metal heat stabilizers (in PVC) | Polyester fibers, PVC, PP, lubricants | Highest molecular weight alkyl phosphite among some commercial options. | parchem.commatweb.com |

| Triisodecyl Phosphite | Heat and color stabilizer | Metal soaps (in PVC) | ABS, PET, PET fibers, lubricants, PVC, polycarbonate, polyurethanes | Alkyl phosphite with low molecular weight and high phosphorus content. | upl-ltd.comchinaplasonline.comgalatachemicals.com |

| Phosphite Antioxidants (General) | Reducing agents, hydroperoxide decomposers | Phenolic antioxidants | Plastics, rubber | Enhance overall antioxidant performance, effective at high temperatures. | vinatiorganics.comamfine.com |

| Metal Soaps (e.g., Ca/Zn) | Acid scavengers, co-stabilizers, lubricants | Phosphites | PVC, polyolefins, ABS | Neutralize HCl, improve heat stability, can be used individually or in synergistic combinations. | akdenizchemson.comwikipedia.orgchemyork.com |

| Phenolic Antioxidants | Free radical scavengers, primary antioxidants | Phosphites, thioethers | Polyolefins, other polymers | Provide long-term thermal stability, effective against oxygen-centered radicals. | vinatiorganics.comtappi.orggoogle.com |

This table summarizes the reported functions and applications based on the provided text. Specific quantitative data points for direct comparison across all properties and polymers were not consistently available in the search results.

Specialized Polymer Matrices: Research in PVC, Polyolefins, and Engineered Plastics

This compound, including its isomer triisothis compound, is recognized for its role as a processing stabilizer, heat stabilizer, and color stabilizer in a variety of polymers smolecule.comparchem.comjohoku-chemical.comupl-ltd.comscribd.comvestachem.com. Its application in specialized polymer matrices such as polyvinyl chloride (PVC), polyolefins (like polyethylene and polypropylene), and engineered plastics (including polyurethanes and polycarbonate) is well-documented smolecule.comparchem.comjohoku-chemical.comupl-ltd.comscribd.comvestachem.com.

As a polymer additive, this compound enhances color stability and thermal resistance in these materials smolecule.comupl-ltd.com. It functions by preventing oxidative degradation that can occur during polymer processing, thereby helping to maintain the integrity and appearance of the final product . In the PVC industry, it can be used in conjunction with metal soap heat stabilizers pcc.eu. It is often classified as a secondary stabilizer, complementing the action of primary antioxidants vestachem.compcc.eu. Exploratory research also indicates potential for triisothis compound as a flame retardant in polymers, suggesting its ability to interfere with combustion mechanisms smolecule.com.

Key applications in polymer matrices include its use as an antioxidant, heat resistance stabilizer, and non-discoloring stabilizer johoku-chemical.comupl-ltd.comscribd.comjohoku-chemical.com.

| Polymer Type | Primary Function(s) |

| PVC | Heat and color stabilizer, Antioxidant smolecule.comjohoku-chemical.comupl-ltd.comscribd.comvestachem.compcc.eu |

| Polyolefins | Antioxidant, Processing stabilizer smolecule.com |

| Polyurethanes | Heat and color stabilizer, Antioxidant upl-ltd.comscribd.com |

| Engineered Plastics | Stabilizer, Antioxidant scribd.com |

| ABS | Heat and color stabilizer upl-ltd.comvestachem.com |

| PET, PET fibers | Heat and color stabilizer upl-ltd.comvestachem.com |

| Polycarbonate | Heat and color stabilizer upl-ltd.comvestachem.com |

Lubricant Formulation and Tribological Performance Enhancement

This compound is a valuable additive in lubricant formulations, contributing to improved performance under various operating conditions parchem.comjohoku-chemical.comupl-ltd.comvestachem.com. Its benefits in lubricants are primarily related to enhancing oxidative stability and modulating tribological properties.

Organophosphorus compounds, including phosphites, are known antioxidants in lubricants mdpi.comresearchgate.net. Phosphite esters, such as this compound, are utilized to enhance the oxidation stability of lubricant basestocks, including mineral oils mdpi.comresearchgate.net. The mechanism involves the decomposition of hydroperoxides and a reducing effect on alkyl peroxy radicals, which are key species in the oxidation process mdpi.comresearchgate.net. This action helps to extend the service life of lubricating oils by inhibiting the degradation chain reactions that lead to increased viscosity and sludge formation mdpi.comresearchgate.netsongwon.com.

This compound is listed as a friction reducer and is included among anti-wear (AW) and extreme pressure (EP) additives used in lubricants parchem.comjohoku-chemical.comjohoku-chemical.comgoogle.compcc.eujdlubricant.com. These additives are crucial for protecting mating surfaces against excessive friction and wear, particularly under high loads and temperatures pcc.eu.

Anti-wear additives function by forming protective layers on metal surfaces, preventing direct metal-to-metal contact pcc.eu. While zinc dialkyldithiophosphates (ZDDPs) are well-established for forming polyphosphate tribofilms that act as sacrificial layers to reduce wear, phosphite esters are also recognized for their contribution to anti-wear properties mdpi.comwisc.edu. Research indicates that the formation of phosphate species on surfaces can be related to improved anti-wear performance researchgate.net. Although specific detailed research on the tribofilm formation mechanism of this compound itself is not as extensively documented as that for ZDDP, its classification as an anti-wear additive suggests its involvement in forming protective interfacial layers under boundary lubrication conditions google.comstle.org.

This compound is identified as a friction reducer parchem.com. Friction reduction by lubricant additives can occur through various mechanisms, including the formation of adsorbed molecular layers on the surface that provide a low shear interface pcc.eustle.org. The adsorption of polar molecules from the additive onto the metal surface, forming an organized film, is one such mechanism pcc.eu. While the specific molecular-level friction reduction mechanism for this compound requires further detailed study, its inclusion as a friction reducer indicates its ability to lower the coefficient of friction between moving parts in lubricated systems parchem.com.

This compound is listed as an extreme pressure agent for lubricants johoku-chemical.comjohoku-chemical.com. EP additives are essential in applications where contact pressures are very high, potentially leading to welding and catastrophic wear of the contacting surfaces pcc.eu. These additives react with the metal surface under high pressure and temperature conditions to form sacrificial layers that prevent direct metal-to-metal contact and seizure pcc.eunih.gov. This compound is included in lists of phosphorous acid esters used as extreme pressure additives google.com. Its presence in lubricant formulations contributes to the ability of the lubricant to protect machinery components under severe load conditions johoku-chemical.comgoogle.compcc.eujdlubricant.com.

| Tribological Property | Effect of this compound Additive | Mechanism(s) |

| Anti-Wear | Improves wear resistance google.com | Formation of protective layers/tribofilms on metal surfaces pcc.eumdpi.comwisc.eduresearchgate.net |

| Friction Reduction | Lowers coefficient of friction parchem.com | Adsorption of molecular layers, providing low shear interface pcc.eustle.org |

| Extreme Pressure | Enhances load carrying capacity johoku-chemical.comjohoku-chemical.com | Formation of sacrificial layers under high pressure/temperature pcc.eunih.gov |

Friction Reduction Mechanisms

Synergistic Effects with Co-additives in Lubricant Systems

This compound, like other organophosphorus compounds, is explored for its potential as a lubricant additive. Phosphites are known for their reactivity towards metals and can be modified by varying their aryl or alkyl structures. unt.edu While the industrial relevance of trialkyl phosphites, including this compound, may be smaller than some other phosphorus-based additives like thiophosphates and dithiophosphates, they are recognized as lubricating additives. uni-hamburg.de

Research into lubricant additives often investigates synergistic effects between different compounds to optimize performance. While specific detailed research findings on the synergistic effects of this compound with co-additives were not extensively detailed in the search results, the broader context of lubricant additive development indicates that combinations of additives are commonly employed to achieve desired properties such as improved load carrying and anti-wear characteristics. researchgate.net Studies on other phosphite derivatives and phosphorus-containing compounds in combination with various co-additives like borate esters, amines, and phenols have demonstrated synergistic improvements in tribological properties and oxidation stability in different base oils. researchgate.netmdpi.com This suggests a potential for this compound to exhibit similar synergistic effects when formulated with suitable co-additives in lubricant systems.

Electrochemical System Additive Development

This compound and other phosphite derivatives are being investigated as electrolyte additives in the development of high-voltage lithium-ion batteries to address issues related to electrolyte degradation and interphase stability. researchgate.netrsc.org

Role in Cathode Electrolyte Interphase (CEI) Formation

In lithium-ion batteries, the formation of a stable cathode electrolyte interphase (CEI) layer on the surface of the cathode material is crucial for long-term cycling performance, especially at high voltages. diva-portal.orgmdpi.comresearchgate.net Phosphite derivatives are known to act as CEI-forming additives. researchgate.netrsc.org

Studies on related phosphite additives, such as tris(trimethylsilyl) phosphite (TMSPi), have shown that they can oxidize on the cathode surface at high voltages, prior to the decomposition of electrolyte solvents, thereby promoting the formation of a stable CEI layer. diva-portal.orgmdpi.com This layer can help prevent excessive electrolyte decomposition, reduce transition metal dissolution from the cathode, and mitigate other parasitic side reactions that occur at the cathode-electrolyte interface. mdpi.com The CEI layer formed from these phosphite additives can consist of organic components and phosphate-based species, which can facilitate lithium-ion transfer. researchgate.netresearchgate.netjecst.org

While direct detailed studies on the CEI formation mechanism specifically for this compound were not prominently featured, the research on other phosphite derivatives strongly suggests that this compound would likely participate in similar oxidative decomposition processes at the cathode surface, contributing to the formation of a protective interphase layer. Computational screening studies have identified phosphite molecules, including those with longer alkyl chains, as promising candidates for effective CEI-forming additives based on their redox potentials and reactivity. researchgate.net

Scavenging Reactions in Battery Electrolytes (e.g., Hydrogen Fluoride)

The presence of hydrogen fluoride (HF) in lithium-ion battery electrolytes, typically formed from the hydrolysis of the LiPF₆ salt, is detrimental to battery performance as it can lead to the dissolution of transition metals from the cathode and the degradation of electrolyte components. nih.gov Electrolyte additives that can effectively scavenge HF are therefore highly desirable.

Computational studies have investigated the reactivity of various phosphite molecules with HF, indicating that certain phosphites possess a relatively high HF scavenging ability. researchgate.netrsc.org This suggests that this compound, as a phosphite derivative, may also contribute to the scavenging of HF in battery electrolytes, although specific experimental data for this compound's HF scavenging capability was not detailed in the provided search results. The scavenging reactions of phosphite additives with HF and LiF are considered thermodynamically favorable, contributing to the removal of these undesirable species from the electrolyte and electrode surfaces. researchgate.net

Tridecyl Phosphite in Homogeneous and Asymmetric Catalysis

Ligand Design and Coordination Chemistry

The efficacy of tridecyl phosphite as a ligand is intrinsically linked to its structural characteristics, which dictate its interaction with metal centers. As a phosphite ligand, it coordinates to metals through the phosphorus atom.

Electronic and Steric Properties of this compound Ligands

Phosphite ligands, with the general formula P(OR)₃, are characterized by their electronic and steric profiles, which are tunable based on the nature of the -OR groups. Compared to tertiary phosphines (PR₃), phosphites are generally considered weaker sigma (σ) donors and stronger pi (π) acceptors. smolecule.comunits.itlibretexts.org This electronic behavior arises from the electronegativity of the oxygen atoms linked to phosphorus, which reduces the electron density on phosphorus, making it a less effective σ donor but enhancing backbonding from the metal into the phosphorus-oxygen antibonding orbitals (π acidity). acs.org

The steric properties of phosphite ligands are quantified by parameters such as the Tolman cone angle. The size and branching of the alkyl or aryl groups attached to the oxygen atoms significantly influence the steric bulk around the phosphorus atom and, consequently, the metal center upon coordination. units.itlibretexts.org In the case of this compound, the long tridecyl chains (C₁₃H₂₇) impart substantial steric bulk. This can impact the coordination number of the metal, the accessibility of the metal center to substrates, and the stability of the resulting metal complex. Bulky ligands can favor lower coordination numbers and influence the regioselectivity of catalytic reactions by blocking certain coordination sites. units.ituva.nl

Formation of Metal Coordination Complexes

This compound forms coordination complexes with various transition metals by donating the lone pair of electrons on the phosphorus atom to an empty orbital of the metal center. libretexts.orgacs.orgwikipedia.orggoogle.comgoogle.comrsc.orgrsc.org The nature of the metal-phosphorus bond involves both σ donation from the phosphite to the metal and π backbonding from the metal to the phosphite. The relative contributions of these interactions are influenced by the electronic properties of both the metal and the phosphite ligand.

Complexes can be synthesized through various methods, including the reaction of this compound with labile metal complexes or metal salts, often under controlled atmospheric conditions due to the sensitivity of some phosphites to oxidation or hydrolysis. google.comrsc.orgrsc.org The stability and reactivity of the resulting metal-phosphite complexes are crucial for their performance in catalysis. The long alkyl chains of this compound can also influence the solubility of the metal complexes in different solvents, which is an important consideration for homogeneous catalysis.

Applications in Homogeneous Catalysis

This compound and other phosphite ligands have found widespread application in various homogeneous catalytic processes, leveraging their ability to modulate the activity and selectivity of transition metal catalysts.

This compound as Ligands in Rhodium-Catalyzed Hydroformylation

Rhodium-catalyzed hydroformylation, the reaction of an alkene with carbon monoxide and hydrogen (syngas) to produce aldehydes, is a major industrial process where phosphite ligands, including this compound, play a significant role. units.ituva.nlrsc.orgwikipedia.orgresearchgate.netnih.gov Phosphite ligands are known to afford highly active rhodium catalysts in hydroformylation. units.it

The presence of phosphite ligands influences the regioselectivity of the hydroformylation reaction, favoring the formation of linear (n-) aldehydes over branched (iso-) aldehydes, particularly when bulky phosphites are employed. units.ituva.nl The steric bulk of the tridecyl chains in this compound can contribute to this effect by influencing the coordination of the alkene to the rhodium center and the subsequent migratory insertion step, which determines the regiochemistry. units.it

Research findings indicate that the performance of phosphite ligands in rhodium-catalyzed hydroformylation can be affected by factors such as ligand concentration, syngas pressure, and temperature. units.ituva.nlwikipedia.org The use of this compound as a ligand in this reaction has been explored, as mentioned in patent literature. units.itwikipedia.org

Exploration in Other Transition Metal-Catalyzed Processes

Beyond hydroformylation, phosphite ligands are utilized in a range of other transition metal-catalyzed reactions. These include, but are not limited to, hydrogenation, hydrosilation, coupling reactions, and cyclization reactions. uva.nlgoogle.comresearchgate.netrsc.orgrsc.orgmdpi.com

The electronic and steric tunability of phosphite ligands allows for their application in diverse catalytic systems involving metals such as platinum, palladium, ruthenium, cobalt, and nickel. libretexts.orggoogle.comrsc.orgresearchgate.netrsc.orgrsc.org For instance, tris(organophosphite) ligands have been reported as effective catalysts for hydrosilation reactions. google.comresearchgate.net Orthopalladated triaryl phosphite complexes have shown high activity in biaryl coupling reactions. rsc.org While specific detailed studies on this compound in these other processes were not extensively found in the search results, the general utility of phosphite ligands in these transformations suggests potential areas for exploration with this compound derivatives.

Asymmetric Catalysis with Chiral this compound Derivatives

Asymmetric catalysis is a critical area for synthesizing chiral molecules with high enantiomeric purity. The development of chiral ligands is central to achieving enantioselectivity in transition metal-catalyzed asymmetric transformations. nih.govchiralpedia.comnih.gov Chiral phosphite ligands, or phosphoramidites (which can be considered a type of phosphite derivative), have emerged as valuable ligands in asymmetric catalysis. uva.nlchiralpedia.comnih.gov

Chirality can be introduced into phosphite ligands through various structural modifications, such as incorporating chiral backbones or chiral substituents on the alkoxy groups. While specific examples of asymmetric catalysis directly employing chiral this compound derivatives were not prominently featured in the search results, the principles of asymmetric catalysis with chiral phosphite ligands are well-established.

Design and Synthesis of Chiral Phosphite and Phosphine-Phosphite Ligands

The design of chiral phosphite and phosphine-phosphite ligands for asymmetric catalysis involves incorporating chirality into the ligand structure to induce enantioselectivity in catalytic reactions. Chirality can be introduced through various backbones, including axially chiral biaryls like BINOL (1,1'-bi-2-naphthol) or biphenols, or through stereogenic centers in the linker or on the phosphorus atom itself acs.orgnih.govrsc.orgrsc.org.

Chiral phosphite ligands are often derived from the reaction of phosphorus trichloride or a phosphorochloridite with a chiral diol or alcohol acs.orgcas.cn. This modular approach allows for the synthesis of libraries of ligands with varying steric and electronic properties, which can be fine-tuned for specific catalytic applications acs.orgnih.gov. For instance, new monodentate phosphite ligands have been developed from axially chiral biphenols, demonstrating fine-tuning capability through modifiable substituents acs.org. Carbohydrates have also served as starting materials for the synthesis of novel diphosphite ligands cas.cn.

Hybrid phosphine-phosphite ligands, possessing both phosphine and phosphite functionalities, represent an important class of unsymmetrical bidentate ligands dicp.ac.cnsioc-journal.cnresearchgate.net. The combination of these different donor sites can be beneficial for enantiodiscrimination in catalysis acs.orgacs.org. The synthesis of phosphine-phosphite ligands often involves coupling a phosphine moiety with a phosphite moiety, incorporating a chiral backbone or stereogenic centers within the structure rsc.orgacs.orgresearchgate.netacs.orgresearchgate.netthieme-connect.com. Modular approaches have been developed for the synthesis of these ligands, allowing for systematic variation of stereocenters and substituents acs.orgacs.orgthieme-connect.com. Some methods involve reactions of phenolic precursors or utilize phosphine-boranes as intermediates for synthesizing P-chiral phosphine-phosphite ligands nih.govrsc.orgresearchgate.net. Solid-phase synthesis has also been explored for generating libraries of supported phosphine-phosphite ligands rsc.org.

Enantioselective Transformations (e.g., Hydrogenation, Allylic Alkylation)

Chiral phosphite and phosphine-phosphite ligands have demonstrated significant utility in various catalytic asymmetric reactions, achieving high levels of enantioselectivity.

Asymmetric Hydrogenation: Chiral phosphine-phosphite ligands have proven highly effective in the rhodium-catalyzed asymmetric hydrogenation of functionalized olefins, including α-dehydroamino acid esters and enamides, often yielding high enantiomeric excesses (up to >99% ee) under mild conditions dicp.ac.cnacs.orgacs.orgrsc.orgrsc.org. Rhodium complexes bearing these ligands have been shown to be precursors to active catalysts acs.orgacs.org. The combination of phosphine and phosphite functionalities has been found to be beneficial for enantiodiscrimination in hydrogenation acs.orgacs.org.

Beyond rhodium, these ligands have also shown utility in ruthenium- and iridium-catalyzed asymmetric hydrogenation of various substrates, such as C=O and C=N double bonds dicp.ac.cntandfonline.com.

Examples of enantioselectivity in asymmetric hydrogenation with chiral phosphine-phosphite ligands:

| Substrate | Catalyst System | Enantioselectivity (% ee) | Reference |

| Dimethyl itaconate | Rh/Chiral phosphine-phosphite ligand | >99 | dicp.ac.cn |

| α-dehydroamino acid esters | Rh/Chiral phosphine-phosphite ligand | >99 | dicp.ac.cnacs.orgacs.org |

| Enamides | Rh/Chiral phosphine-phosphite ligand | >99 | dicp.ac.cn |

| (Z)-β-dehydroamino acid esters | Rh/Chiral phosphine-phosphite ligand | >99 | dicp.ac.cn |

| Methyl (N)-acetylaminoacrylate | Rh/Chiral phosphine-phosphite ligand | Up to 99 | acs.orgacs.org |

| Methyl (Z)-(N)-acetylaminocinnamate | Rh/Chiral phosphine-phosphite ligand | High | acs.orgacs.org |

| Prochiral enamides | Rh/Supported phosphine-phosphite ligand | >95 | rsc.orgrsc.org |

| β-aryl α-dehydroaminoacids | Rh/Supported phosphine-phosphite ligand | 87–97 | rsc.org |

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is another important transformation where chiral phosphite and phosphine-phosphite ligands have been successfully applied dicp.ac.cntandfonline.commdpi.comresearchgate.net. These ligands can induce high enantioselectivity in the reaction of allylic substrates with various nucleophiles dicp.ac.cnresearchgate.netacs.orgresearchgate.net.

Examples of enantioselectivity in asymmetric allylic alkylation with chiral phosphite-containing ligands:

| Substrate | Catalyst System | Nucleophile | Enantioselectivity (% ee) | Reference |

| 1,3-diphenyl-3-acetoxyprop-1-ene | Pd/Chiral phosphinite-oxazoline ligand | Dimethyl malonate | 96 | acs.org |

| Ethyl 1,3-diphenylprop-2-enyl carbonate | Pd/Chiral phosphinite-oxazoline ligand | Amine | 94 | acs.org |

| rac-1,3-diphenylallyl acetate | Pd/Chiral imidazoline–phosphine ligand | Dimethyl malonate | Up to 96 | researchgate.net |

| (E)-1,3-diphenylallyl acetate | Pd/Chiral phosphine ligand | Dimethyl malonate | Up to 92 | researchgate.netresearchgate.net |

| Cinnamyl acetate | Pd/Chiral phosphine ligand | Ethyl 2-oxocyclohexane-l-carboxylate | Up to 90 | researchgate.netresearchgate.net |

| rac-1,3-diphenylallyl acetate | Pd/Indole-derived phosphine ligand | Dimethyl/diethylmalonates | Up to 99 | researchgate.net |

| Di- and triarylsubstituted linear substrates | Pd/Phosphite-oxazole ligand | Malonates | Up to 95 | researchgate.net |

These examples highlight the ability of chiral phosphite and phosphine-phosphite ligands to effectively control the stereochemical outcome in important catalytic reactions.

Development of Recyclable Ligand Systems

The development of recyclable catalytic systems is crucial for sustainable chemistry and industrial applications. Efforts have been made to immobilize chiral phosphite-containing ligands to facilitate catalyst recovery and reuse.

One approach involves supporting chiral phosphine-phosphite ligands on solid phases, such as polymers or ionic resins rsc.orgrsc.orgrsc.org. Solid-phase synthesis allows for the preparation of supported ligand libraries, and the resulting immobilized catalysts can be used in reactions like asymmetric hydrogenation rsc.org. Supported rhodium complexes with chiral phosphine-phosphite ligands have shown good catalytic activity and high enantioselectivity in the hydrogenation of olefins in water rsc.orgrsc.org. A significant advantage of using a solid support is the simplified catalyst recovery by filtration, enabling recycling under batch conditions rsc.org. While some leaching of the metal center can occur, particularly in organic solvents, reactions in water have shown lower metal leaching rsc.orgrsc.org. Supported catalysts have demonstrated recyclability over several cycles with minimal loss of activity and selectivity rsc.orgrsc.org.

Another strategy involves the use of ionic liquids to immobilize or facilitate the recycling of chiral phosphine ligands rsc.orgnih.gov. Chiral phosphine-functionalized polyether ionic liquids have been synthesized and applied in asymmetric hydrogenation, allowing for efficient recovery and recycling of the chiral catalysts nih.gov. These systems have shown good recyclability over multiple cycles nih.gov.

The development of recyclable chiral phosphite and phosphine-phosphite ligand systems is an active area of research aimed at improving the sustainability and economic viability of asymmetric catalytic processes rsc.orgchemrxiv.org.

Analytical and Computational Methodologies in Tridecyl Phosphite Research

Spectroscopic Characterization Techniques

Spectroscopic methods utilize the interaction of electromagnetic radiation with the tridecyl phosphite molecule to obtain information about its structure and functional groups.

NMR spectroscopy is a powerful technique for determining the structure of organic compounds, including phosphite esters like this compound. jstar-research.comresearchgate.netmdpi.com Phosphorus-31 (³¹P) NMR is particularly useful as the phosphorus nucleus is 100% naturally abundant and highly sensitive to its chemical environment, providing direct information about the phosphorus atom and its bonding. researchgate.netmdpi.com Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the alkyl chains attached to the phosphite core, allowing for the confirmation of the tridecyl structure and the identification of any impurities or by-products. chemicalbook.com The chemical shifts and coupling patterns observed in the NMR spectra are characteristic of the specific molecular structure of this compound. researchgate.netchemicalbook.com

UV-Vis spectroscopy can be used to monitor the degradation of this compound, particularly if the degradation products exhibit significant absorption in the UV-Vis region. lcms.czhilarispublisher.com While phosphite esters themselves may not have strong UV-Vis chromophores, their oxidation or hydrolysis products, or reactions with other substances, can lead to the formation of species that absorb UV-Vis light. iteh.aiaston.ac.uk By monitoring changes in the UV-Vis spectrum over time or under different conditions (e.g., exposure to UV radiation or heat), the kinetics and extent of degradation can be assessed. hilarispublisher.comaston.ac.uknih.gov This is particularly relevant when this compound is used as a stabilizer, where monitoring its consumption or the formation of degradation products is important for evaluating its effectiveness. iteh.ai

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.

Gas chromatography (GC) is a valuable technique for monitoring the synthesis of this compound and assessing the purity of volatile components. nih.govepa.gov While this compound itself has a relatively high molecular weight, GC can be used to analyze starting materials, intermediates, and more volatile by-products formed during the synthesis process, such as residual alcohols or other low-molecular-weight impurities. google.comnih.gov GC, often coupled with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS), provides quantitative and qualitative analysis of the separated components. nih.govepa.govdtic.mil Monitoring the disappearance of reactants and the appearance of products by GC can help optimize reaction conditions and determine reaction completion.

Gas Chromatography (GC) Applications in Synthesis Monitoring

Advanced Elemental and Structural Analysis Techniques

The comprehensive characterization of this compound necessitates the application of advanced analytical techniques to confirm its elemental composition and structural integrity. Elemental analysis, typically involving the determination of carbon, hydrogen, and phosphorus content, is a fundamental step in verifying the purity and empirical formula of phosphite compounds. For phosphite compounds, calculated elemental compositions can be compared against experimentally determined values to assess synthesis success and purity epo.org.

Spectroscopic methods provide detailed insights into the molecular structure of this compound. Infrared (IR) spectroscopy is a valuable tool for identifying key functional groups, such as the characteristic P-O stretching vibrations present in phosphite esters epo.orggoogle.com. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 31P NMR, offers detailed information about the chemical environment of atoms within the molecule, allowing for confirmation of the tridecyl chains and the phosphite center spectrabase.com. Analysis of the 31P NMR spectrum is particularly informative for phosphorus compounds, with typical signals for trialkyl phosphites appearing in a characteristic chemical shift range wikipedia.org.

Mass spectrometry (MS), including techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC/MS), is employed for the identification and quantification of this compound and potential impurities nih.govepo.orguniversalclass.com. MS provides information on the molecular weight and fragmentation pattern of the compound, aiding in structural confirmation. Predicted Collision Cross Section (CCS) values, which can be related to a molecule's three-dimensional structure and obtained through ion mobility-mass spectrometry or computational prediction, are available for this compound and related diphenyl this compound uni.luuni.lu.

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are also utilized for the separation and analysis of this compound, particularly when assessing purity or analyzing mixtures sielc.com.

An example of elemental analysis data for a phosphite compound shows the comparison between calculated and found percentages for carbon, hydrogen, and phosphorus, demonstrating the precision of this analytical method epo.org.

| Element | Calculated (%) | Found (%) |

| Carbon | 77.82 | 78.01 |

| Hydrogen | 11.38 | 11.30 |

| Phosphorus | 1.91 | 1.87 |

Note: Data adapted from a study on phosphite compounds epo.org.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental studies of this compound, offering insights into its electronic structure, reactivity, and interactions in various environments.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating various molecular properties of organic compounds, including phosphites scirp.orge3s-conferences.orgnih.govimperial.ac.uknih.gov. DFT calculations can provide information on optimized molecular geometry, electronic structure, vibrational frequencies, and thermodynamic parameters. These calculations are valuable for understanding the intrinsic properties of the this compound molecule in isolation. Studies on phosphite derivatives have utilized DFT to investigate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are indicative of a molecule's reactivity and electronic transitions e3s-conferences.orgresearchgate.net.

Prediction of Redox Potentials and Reaction Pathways

Computational methods, particularly DFT, are employed to predict the redox potentials of molecules, providing insights into their propensity for oxidation or reduction reactions researchgate.net. This is particularly relevant for phosphites, which can act as antioxidants or participate in redox processes. Computational screening studies on phosphite derivatives have used DFT-based calculations to assess their redox potentials as part of evaluating their performance as additives in applications like lithium-ion batteries researchgate.net.

Furthermore, computational chemistry is instrumental in investigating reaction pathways and mechanisms involving phosphites. Studies on reactions such as the Atherton-Todd reaction and the Michaelis-Arbuzov reaction, which involve phosphite esters, have utilized computational methods to elucidate the step-by-step transformation and transition states involved nih.govorganic-chemistry.org. While specific computational studies on the reaction pathways of this compound were not extensively found, the application of these methods to other phosphites demonstrates their utility in understanding the reactivity of this class of compounds.

Molecular Modeling of Interactions in Complex Systems

Molecular modeling techniques, such as Molecular Dynamics (MD) simulations, are valuable for studying the behavior and interactions of molecules in complex systems mdpi.comnih.govresearchgate.net. For this compound, which is often used as a stabilizer in polymers, MD simulations can provide insights into its dispersion within a polymer matrix and its interactions with polymer chains worldscientific.comworldscientific.com. These simulations can help understand how the structure and flexibility of the tridecyl chains influence the compatibility and effectiveness of the phosphite within a complex material. MD simulations allow researchers to observe the dynamic behavior of molecules over time, providing information on diffusion, conformation, and intermolecular forces researchgate.net. Studies involving molecules with tridecyl substituents interacting with polymers highlight the applicability of MD simulations in this context worldscientific.comworldscientific.com.

Chemical Degradation Pathways and Environmental Fates of Tridecyl Phosphite

Oxidative Transformations in Environmental Matrices

Oxidative transformation is a significant degradation pathway for organophosphite compounds in environmental matrices. Organophosphite antioxidants, including Tris(tridecyl) phosphite, function by reacting with reactive oxygen species and free radicals, effectively preventing oxidative degradation of the materials they are incorporated into wikipedia.orgfishersci.be. In the process, the phosphite ester is oxidized to a phosphate ester fishersci.benih.govspectrumchemical.com.

The oxidation of organophosphites can occur through various mechanisms in the environment. Atmospheric chemical reactions, such as those initiated by hydroxyl radicals (•OH) and heterogeneous interactions with ozone (O₃), are known to transform organophosphites into organophosphate esters spectrumchemical.comnih.gov. The reaction with hydroxyl radicals is understood to involve the addition of the radical to the phosphorus atom, forming an intermediate that subsequently reacts with oxygen to yield the corresponding phosphate spectrumchemical.comnih.gov.

For Tris(tridecyl) phosphite, the primary oxidative transformation product is expected to be Tris(tridecyl) phosphate. This conversion represents a change in the oxidation state of the phosphorus atom and can alter the compound's physical and chemical properties, including its solubility, volatility, and potential for further degradation or interaction with the environment. While specific kinetic data for the oxidation of Tris(tridecyl) phosphite in different environmental compartments (air, water, soil) are not extensively documented in the readily available literature, the general understanding of phosphite chemistry indicates that this is a prevalent transformation pathway, contributing to the presence of organophosphate esters as secondary pollutants in the environment nih.govnih.gov.

Hydrolytic Cleavage Mechanisms in Aqueous Environments

Hydrolysis is another critical degradation pathway for phosphite esters when exposed to water or moisture fishersci.benih.gov. This process involves the cleavage of the ester bonds between the phosphorus atom and the tridecyl alcohol groups through reaction with water molecules. Hydrolysis of phosphite esters can be catalyzed by both acidic and basic conditions spectrumchemical.com.

The hydrolytic cleavage of Tris(tridecyl) phosphite is expected to yield phosphorous acid and tridecyl alcohol fishersci.benih.govspectrumchemical.com. The reaction proceeds stepwise, with the potential formation of intermediate products such as bis(tridecyl) hydrogen phosphite and tridecyl dihydrogen phosphite before complete hydrolysis to phosphorous acid and tridecyl alcohol.

While detailed studies on the hydrolysis kinetics of Tris(tridecyl) phosphite under various environmental conditions (e.g., different pH levels, temperatures, and ionic strengths) are limited in the provided search results, research on other phosphite esters indicates that hydrolysis rates can be influenced by molecular structure and environmental factors. For instance, some phosphites show faster hydrolysis rates under acidic conditions. The presence of moisture is a key factor driving this degradation pathway in environmental matrices such as soil and water.

The hydrolysis products, phosphorous acid and tridecyl alcohol, have different environmental behaviors compared to the parent compound. Phosphorous acid (H₃PO₃) is an inorganic acid that can undergo further oxidation to phosphoric acid (H₃PO₄) wikipedia.org. Tridecyl alcohol (1-tridecanol) is a fatty alcohol that can be subject to biodegradation in the environment nih.gov.

Based on the available information, the primary degradation pathways of Tris(tridecyl) phosphite in the environment are oxidation to Tris(tridecyl) phosphate and hydrolysis to phosphorous acid and tridecyl alcohol. These transformations dictate its persistence and the nature of the breakdown products that may be present in various environmental compartments. Environmental precautions for Tris(tridecyl) phosphite emphasize avoiding discharge into drains and waterways, and recommending disposal via licensed chemical destruction or controlled incineration, suggesting a recognition of its potential environmental impact.

| Degradation Pathway | Expected Products | Environmental Relevance |

| Oxidation | Tris(tridecyl) phosphate | Formation of organophosphate esters in various matrices. |

| Hydrolysis | Phosphorous acid | Can be further oxidized to phosphoric acid. |

| Tridecyl alcohol (1-tridecanol) | Subject to biodegradation. |

Q & A

Q. What analytical methods are recommended for characterizing the physicochemical properties of tridecyl phosphite in experimental settings?

To determine properties such as molecular weight, purity, and stability, researchers should employ:

- Gas chromatography-mass spectrometry (GC-MS) for identifying volatile impurities and confirming molecular structure .

- Nuclear magnetic resonance (NMR) spectroscopy (particularly P NMR) to monitor phosphite-specific bonding and reaction intermediates .

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition thresholds under controlled conditions .

- High-performance liquid chromatography (HPLC) for quantifying purity in complex mixtures .